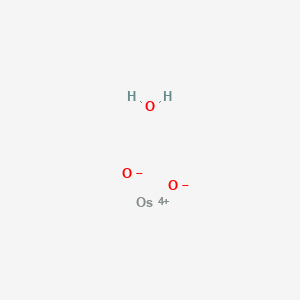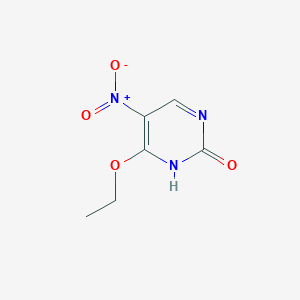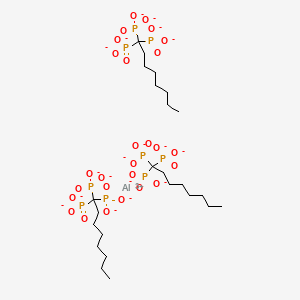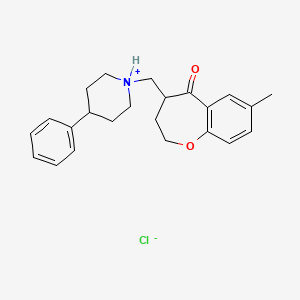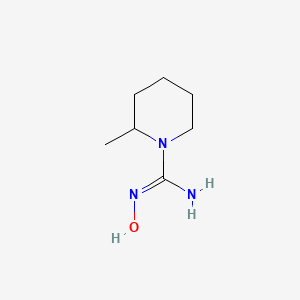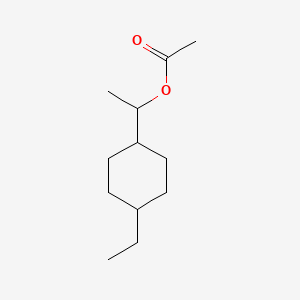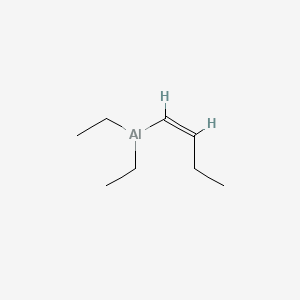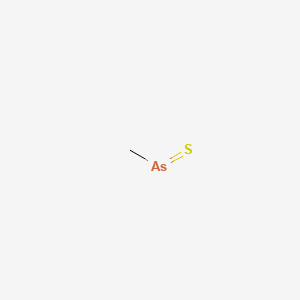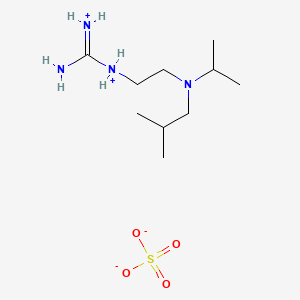
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate is a complex organic compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form stable hydrogen bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of an amine with an activated guanidine precursor. Commonly used guanidylating agents include thiourea derivatives and S-methylisothiourea . The reaction conditions often require the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to promote guanidylation .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an antihypertensive agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable hydrogen bonds and ionic interactions with its targets, leading to modulation of their activity. For example, as an antihypertensive agent, it may inhibit the release of norepinephrine at nerve endings, leading to decreased blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it particularly valuable in various applications, distinguishing it from other guanidine derivatives.
Propiedades
Número CAS |
95028-82-3 |
|---|---|
Fórmula molecular |
C10H26N4O4S |
Peso molecular |
298.41 g/mol |
Nombre IUPAC |
[amino(azaniumylidene)methyl]-[2-[2-methylpropyl(propan-2-yl)amino]ethyl]azanium;sulfate |
InChI |
InChI=1S/C10H24N4.H2O4S/c1-8(2)7-14(9(3)4)6-5-13-10(11)12;1-5(2,3)4/h8-9H,5-7H2,1-4H3,(H4,11,12,13);(H2,1,2,3,4) |
Clave InChI |
QUVVXGYQVIGTQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC[NH2+]C(=[NH2+])N)C(C)C.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
